molecular formula C18H17Cl2N7S B10927585 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10927585
M. Wt: 434.3 g/mol
InChI Key: GVBFXXXXMOEQMP-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of pyrazole and thiadiazole rings, which are known for their diverse biological and pharmacological activities. The compound’s structure includes a dichlorobenzyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine or potassium carbonate. The final step involves the coupling of the pyrazole and thiadiazole intermediates under reflux conditions to yield the desired compound .

Chemical Reactions Analysis

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C18H17Cl2N7S

Molecular Weight

434.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H17Cl2N7S/c1-11-8-12(2)27(24-11)10-17-22-23-18(28-17)21-16-6-7-26(25-16)9-13-14(19)4-3-5-15(13)20/h3-8H,9-10H2,1-2H3,(H,21,23,25)

InChI Key

GVBFXXXXMOEQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)C

Origin of Product

United States

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